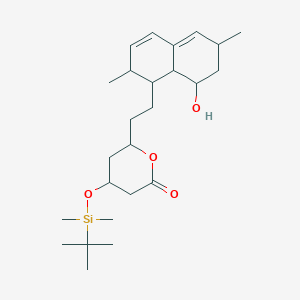
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a naphthalene derivative, and a tert-butyldimethylsilyl group
Vorbereitungsmethoden
The synthesis of Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydropyran ring, and introduction of the tert-butyldimethylsilyl group. The reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrahydropyran derivatives and naphthalene derivatives. Compared to these compounds, Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is unique due to the presence of the tert-butyldimethylsilyl group, which provides additional stability and protection during chemical reactions. Some similar compounds are:
- Tetrahydropyran derivatives with different substituents.
- Naphthalene derivatives with varying functional groups .
Eigenschaften
Molekularformel |
C25H42O4Si |
|---|---|
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one |
InChI |
InChI=1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3 |
InChI-Schlüssel |
MJLUKJALEPACMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















